N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their significant biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Indole Moiety: The indole moiety can be synthesized from 5-methoxyindole-2-carboxylic acid through a series of reactions, including esterification, reduction, and cyclization.
Coupling Reaction: The indole derivative is then coupled with an appropriate ethylating agent to introduce the ethyl group at the 3-position of the indole ring.
Formation of the Indazole Ring:
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of high-yielding reactions, cost-effective reagents, and efficient purification techniques to ensure the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst such as iron(III) chloride.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. For example, it may interact with G-protein-coupled receptors or inhibit specific enzymes involved in disease pathways .
Comparison with Similar Compounds
Similar Compounds
N-[2-(2-iodo-5-methoxy-1H-indol-3-yl)ethyl]acetamide: Another indole derivative with similar structural features but different functional groups.
Melatonin (N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide): A well-known indole derivative with significant biological activities, particularly in regulating sleep-wake cycles.
Uniqueness
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide is unique due to its combination of the indole and indazole rings, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C19H22N4O2 |
---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide |
InChI |
InChI=1S/C19H22N4O2/c1-25-13-6-7-16-15(10-13)12(11-21-16)8-9-20-19(24)18-14-4-2-3-5-17(14)22-23-18/h6-7,10-11,21H,2-5,8-9H2,1H3,(H,20,24)(H,22,23) |
InChI Key |
ZUZRYWABIBHGIK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2CCNC(=O)C3=NNC4=C3CCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.